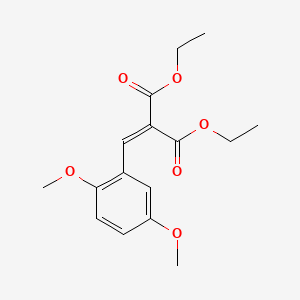
Diethyl (2,5-dimethoxybenzylidene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2,5-dimethoxybenzylidene)malonate is an organic compound with the molecular formula C16H20O6. It is a derivative of diethyl malonate, where the hydrogen atoms on the benzylidene group are substituted with methoxy groups at the 2 and 5 positions. This compound is known for its applications in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2,5-dimethoxybenzylidene)malonate can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of diethyl malonate with 2,5-dimethoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions in a solvent like ethanol or methanol .
Industrial Production Methods
The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,5-dimethoxybenzylidene)malonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens or nucleophiles like amines can be employed under appropriate conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl (2,5-dimethoxybenzylidene)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of diethyl (2,5-dimethoxybenzylidene)malonate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: The parent compound, used widely in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Malonic acid: The dicarboxylic acid precursor to diethyl malonate and its derivatives.
Uniqueness
Diethyl (2,5-dimethoxybenzylidene)malonate is unique due to the presence of methoxy groups on the benzylidene ring, which can influence its reactivity and properties. These substitutions can enhance its potential biological activities and make it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
7324-87-0 |
|---|---|
Molecular Formula |
C16H20O6 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
diethyl 2-[(2,5-dimethoxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C16H20O6/c1-5-21-15(17)13(16(18)22-6-2)10-11-9-12(19-3)7-8-14(11)20-4/h7-10H,5-6H2,1-4H3 |
InChI Key |
SDKURJSMAYMSOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CC(=C1)OC)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


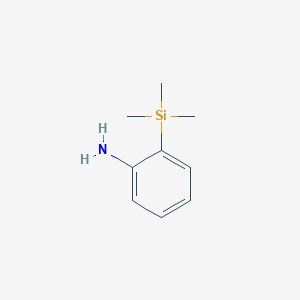

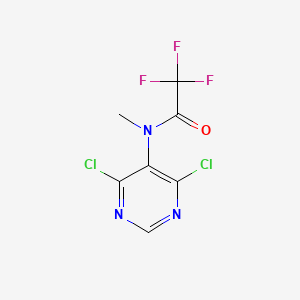
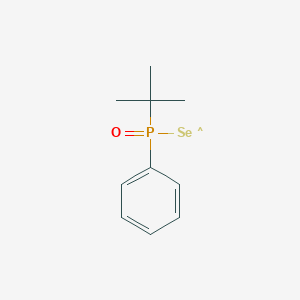
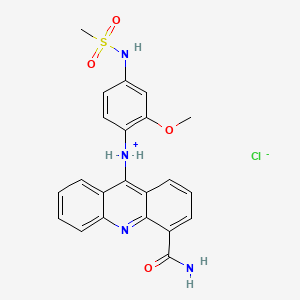
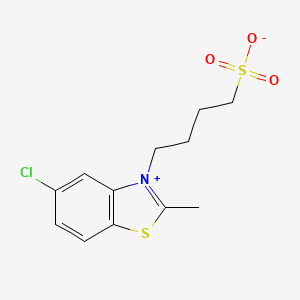
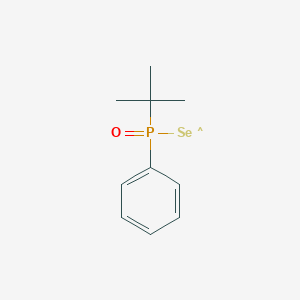
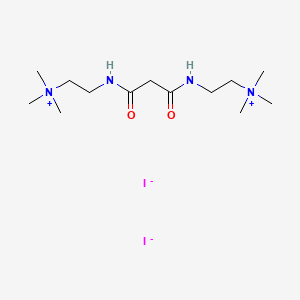
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)

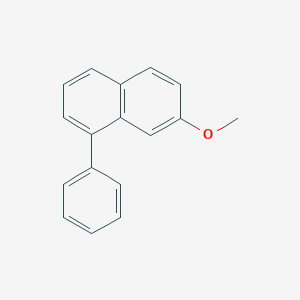
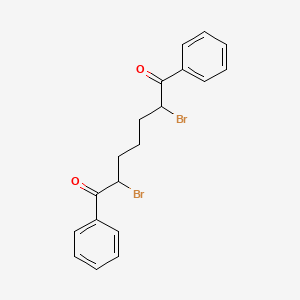
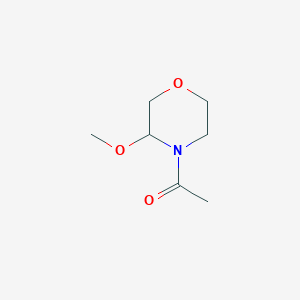
![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)
